molecular formula C7H9N3O B2879316 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 86518-82-3

1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No.: B2879316
CAS No.: 86518-82-3
M. Wt: 151.169
InChI Key: SLKDCPYGPROWEC-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (CAS 86518-82-3) is a high-value chemical intermediate with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . This compound features a 1,2,4-triazole moiety linked to a cyclopropylethanone backbone, a structural motif of significant interest in medicinal and agrochemical research. The 1,2,4-triazole ring is a privileged scaffold in drug discovery, known for its ability to interact with biological targets through hydrogen bonding and dipole interactions . Its primary research application is as a critical synthetic intermediate for the development of novel antifungal agents, mirroring the utility of closely related structures used in the synthesis of advanced fungicides like prothioconazole . The compound serves as a versatile building block for constructing more complex molecules, particularly through further functionalization of the ketone group or by utilizing the triazole ring as a ligand in metal complexes or in the formation of supramolecular structures. Researchers value this compound for exploring structure-activity relationships in the design of enzyme inhibitors, given the proven efficacy of 1,2,4-triazole-containing compounds against targets like cytochrome P450-dependent enzymes in fungi . The cyclopropyl group adds steric constraint and can influence the metabolic stability and binding affinity of the resulting molecules. This chemical is intended for use in laboratory research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7(6-1-2-6)3-10-5-8-4-9-10/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKDCPYGPROWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the nucleophilic substitution reaction between 1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole. The reaction conditions can be optimized by adjusting the reaction time, temperature, ratio of starting reagents, acid binding agent, and the nature of the phase transfer catalyst. The desired product is obtained in high yield and purity after recrystallization .

Industrial Production Methods

For industrial production, the synthetic process is designed to be efficient and environmentally friendly. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of phase transfer catalysts and optimization of reaction parameters are crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as 1,2,4-triazole for substitution reactions.

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes. The triazole ring can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the suppression of various biological processes, such as cell proliferation in cancer or fungal growth in agriculture .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues share the 2-(1H-1,2,4-triazol-1-yl)ethan-1-one core but differ in the substituent at the ethanone position (Table 1).

Compound Name Substituent (R) Key Features References
1-Cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one Cyclopropyl High-yield synthesis (93%), industrial scalability, prothioconazole precursor
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one 2,4-Difluorophenyl Voriconazole impurity, antifungal activity, fluorinated aryl group
1-(6-Chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one 6-Chloropyridin-3-yl Oxime derivatives (e.g., 4a, 4b) with fungicidal EC50 values <1 mg/L
1-(3-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (WC6) 3-Fluorophenyl Hydrogen-bonding capacity due to fluorine, potential CYP51 binding
1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone 2,4-Dichlorophenyl, 1,2,3-triazole Triazole isomerism impacts steric effects and target binding

Table 1. Structural analogues of this compound.

Physicochemical Properties

  • Solubility : Cyclopropyl and chloropyridinyl derivatives show moderate solubility in polar solvents (e.g., acetonitrile), while fluorinated analogues exhibit lower solubility due to hydrophobicity .
  • Stability : Cyclopropyl derivatives are stable under ambient conditions, whereas oxime ethers (e.g., 4a, 4b) require refrigeration to prevent decomposition .

Industrial and Regulatory Considerations

The cyclopropyl derivative’s synthesis is favored for industrial use due to minimal chromatographic purification and high purity . In contrast, fluorinated and chlorinated analogues face challenges in impurity profiling (e.g., voriconazole isomers ) and environmental persistence. Prothioconazole’s regulatory approval for cereal crops underscores the cyclopropyl derivative’s safety profile compared to halogenated variants, which may require additional ecotoxicity studies .

Biological Activity

1-Cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a compound characterized by the presence of a cyclopropyl group and a 1,2,4-triazole ring. This structural configuration is significant due to the biological activities associated with the triazole moiety, which is known for its ability to form hydrogen bonds and interact with various biological targets.

  • Molecular Formula: C7H9N3O
  • Molecular Weight: 151.17 g/mol
  • CAS Number: 86518-82-3
  • Structure:

    Chemical Structure

The synthesis of this compound typically involves nucleophilic substitution reactions, where 1-(1-chlorocyclopropyl)ethanone reacts with 1,2,4-triazole under optimized conditions to yield high purity products .

The biological activity of this compound primarily involves its interaction with enzymes. The triazole ring can form hydrogen bonds with active sites on enzymes, leading to inhibition of their activity. This mechanism is crucial in various therapeutic contexts, particularly in anticancer and antifungal applications .

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various pathogens, including those resistant to conventional antibiotics. For instance, compounds similar to this compound have demonstrated efficacy against ESKAPE pathogens—bacteria known for their antibiotic resistance .

Table 1: Antimicrobial Efficacy Against ESKAPE Pathogens

Compound NameMIC (µg/mL)Activity Against ESKAPE Pathogens
This compoundTBDActive
ProthioconazoleTBDActive
CiprofloxacinTBDPositive Control

Note: TBD = To Be Determined based on specific studies.

Anticancer Activity

The compound has also been explored for its potential anticancer properties. The presence of the triazole ring is associated with the inhibition of cell proliferation in various cancer cell lines. For example, studies have indicated that triazole derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways essential for tumor growth .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various triazole derivatives on cancer cell lines (e.g., HT-29 and Jurkat), compounds similar to this compound exhibited notable IC50 values indicating effective growth inhibition:

CompoundIC50 (µg/mL)Cell Line
1-Cyclopropyl derivative<10HT-29
Standard Drug (Doxorubicin)<5HT-29

Research Applications

The compound serves as a valuable building block in medicinal chemistry and agricultural applications:

Medicinal Chemistry:
It is utilized in synthesizing pharmaceuticals targeting fungal infections and certain cancers.

Agricultural Chemistry:
As a precursor for prothioconazole—a widely used fungicide—this compound plays a crucial role in crop protection strategies against fungal diseases .

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